methyl 4-[[4-[(3-fluorophenyl)methyl]-3-oxopiperazin-1-yl]methyl]-1H-pyrazole-5-carboxylate
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Overview
Description
Methyl 4-[[4-[(3-fluorophenyl)methyl]-3-oxopiperazin-1-yl]methyl]-1H-pyrazole-5-carboxylate is a complex organic compound with potential applications in various fields, including medicinal chemistry and pharmaceuticals. This compound features a pyrazole ring, a piperazine moiety, and a fluorophenyl group, making it a versatile molecule for various chemical reactions and biological interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-[[4-[(3-fluorophenyl)methyl]-3-oxopiperazin-1-yl]methyl]-1H-pyrazole-5-carboxylate typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 3-fluorobenzylamine with ethyl 4-chloroacetoacetate to form an intermediate, which is then cyclized to produce the pyrazole ring. The resulting compound is further reacted with piperazine and methyl chloroformate under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques to scale up the production process efficiently .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[[4-[(3-fluorophenyl)methyl]-3-oxopiperazin-1-yl]methyl]-1H-pyrazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions using agents like lithium aluminum hydride can modify the ketone group in the piperazine moiety.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Various amines, thiols, and alcohols[][4].
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or aldehydes, while reduction can produce alcohols or amines .
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development .
Biology
In biological research, methyl 4-[[4-[(3-fluorophenyl)methyl]-3-oxopiperazin-1-yl]methyl]-1H-pyrazole-5-carboxylate is studied for its potential as a therapeutic agent. It has shown promise in targeting specific enzymes and receptors involved in various diseases .
Medicine
In medicine, this compound is being investigated for its potential use in treating conditions such as cancer, inflammation, and neurological disorders. Its ability to interact with specific molecular targets makes it a candidate for drug development .
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for applications in coatings, adhesives, and polymers .
Mechanism of Action
The mechanism of action of methyl 4-[[4-[(3-fluorophenyl)methyl]-3-oxopiperazin-1-yl]methyl]-1H-pyrazole-5-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways, thereby affecting cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
Methyl 4-fluorobenzoate: A simpler compound with a fluorophenyl group, used in the synthesis of more complex molecules.
4-(4-Fluorophenyl)-3-hydroxymethyl-1-methyl-piperidine: Another compound with a fluorophenyl group and piperidine moiety, used in medicinal chemistry.
Uniqueness
Methyl 4-[[4-[(3-fluorophenyl)methyl]-3-oxopiperazin-1-yl]methyl]-1H-pyrazole-5-carboxylate is unique due to its combination of a pyrazole ring, piperazine moiety, and fluorophenyl group. This structure provides a versatile platform for chemical modifications and biological interactions, making it valuable for various research and industrial applications .
Properties
IUPAC Name |
methyl 4-[[4-[(3-fluorophenyl)methyl]-3-oxopiperazin-1-yl]methyl]-1H-pyrazole-5-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19FN4O3/c1-25-17(24)16-13(8-19-20-16)10-21-5-6-22(15(23)11-21)9-12-3-2-4-14(18)7-12/h2-4,7-8H,5-6,9-11H2,1H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYKAOTNMPBKMMD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=NN1)CN2CCN(C(=O)C2)CC3=CC(=CC=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19FN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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